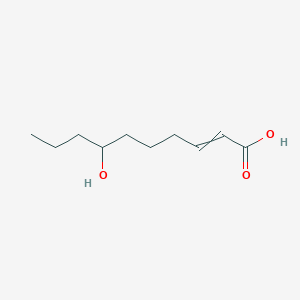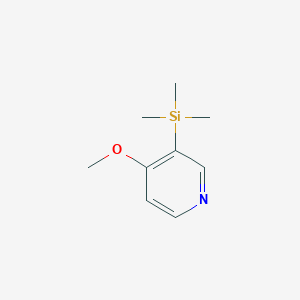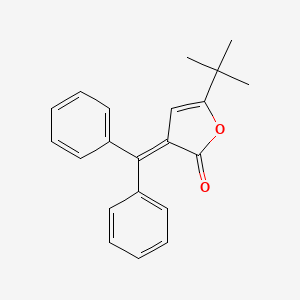
5-tert-Butyl-3-(diphenylmethylidene)furan-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-3-(diphenylmethylidene)furan-2(3H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a tert-butyl group and a diphenylmethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-3-(diphenylmethylidene)furan-2(3H)-one typically involves the condensation of 5-tert-butyl-2-furaldehyde with benzophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-Butyl-3-(diphenylmethylidene)furan-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The diphenylmethylidene group can be reduced to form the corresponding diphenylmethyl group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Diphenylmethyl-substituted furan derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
5-tert-Butyl-3-(diphenylmethylidene)furan-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-3-(diphenylmethylidene)furan-2(3H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. In chemical reactions, its reactivity is influenced by the electronic properties of the furan ring and the substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-tert-Butyl-3-methyl-furan-2-carboxylic acid: This compound has a similar furan ring structure but with different substituents.
3-(Diphenylmethylidene)-2,5-dihydrofuran: Similar structure but lacks the tert-butyl group.
5-tert-Butyl-2-furaldehyde: A precursor in the synthesis of 5-tert-Butyl-3-(diphenylmethylidene)furan-2(3H)-one.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and diphenylmethylidene groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
103619-93-8 |
|---|---|
Formule moléculaire |
C21H20O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
3-benzhydrylidene-5-tert-butylfuran-2-one |
InChI |
InChI=1S/C21H20O2/c1-21(2,3)18-14-17(20(22)23-18)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
Clé InChI |
OIAYQBYWESNJTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



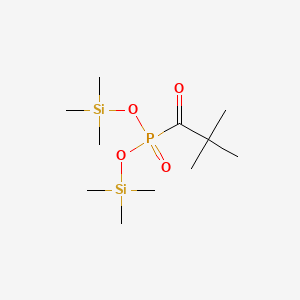
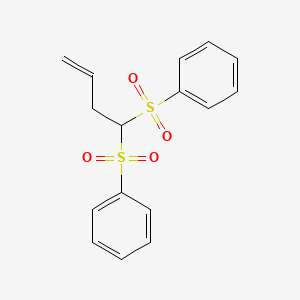

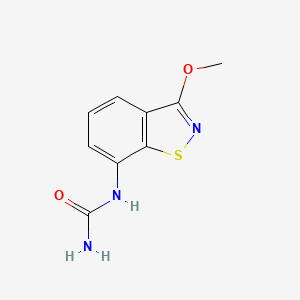
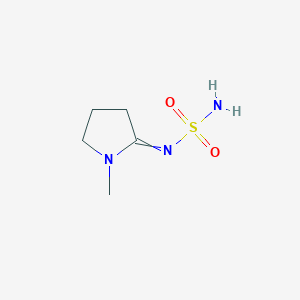
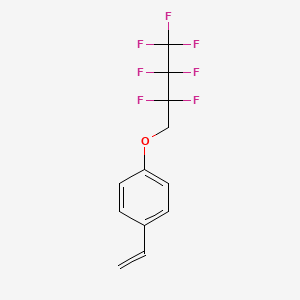

![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
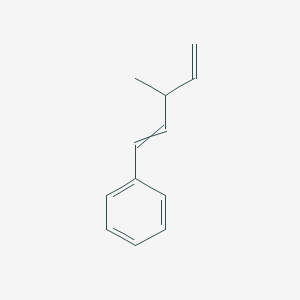
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
